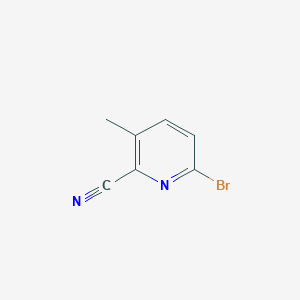
3,5-Bis(dimetilamino)fenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,5-Bis(dimethylamino)phenol” is a chemical compound with the molecular formula C10H16N2O . It contains a total of 29 bonds, including 13 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 2 tertiary amines (aromatic), and 1 aromatic hydroxyl .
Synthesis Analysis
The synthesis of new Schiff bases from the condensation reaction of 2-substituted 1,3-bis(dimethylamino)-trimethinium salts with diverse aminophenols in the presence of triethylamine in EtOH at reflux has been described .
Molecular Structure Analysis
The molecular structure of “3,5-Bis(dimethylamino)phenol” includes a phenol group with two dimethylamino groups attached at the 3rd and 5th positions . The structure also contains 1 six-membered ring, 2 tertiary amines (aromatic), and 1 aromatic hydroxyl .
Physical And Chemical Properties Analysis
“3,5-Bis(dimethylamino)phenol” is a powder with a molecular weight of 180.25 . It is stored at temperatures below -10 degrees Celsius .
Aplicaciones Científicas De Investigación
Desarrollo de agentes antimicrobianos
3,5-Bis(dimetilamino)fenol: se ha utilizado en la síntesis de derivados de pirazol que actúan como potentes inhibidores del crecimiento de bacterias resistentes a los medicamentos . Estos compuestos han mostrado eficacia contra patógenos amenazantes como el MRSA (Staphylococcus aureus resistente a la meticilina) y el VRE (Enterococcus resistente a la vancomicina), que son responsables de un número significativo de infecciones nosocomiales.
Descubrimiento de fármacos
El grupo trifluorometilo es significativo en el descubrimiento de fármacos, y se ha informado que los derivados del This compound poseen actividades antimicrobianas . Esto sugiere su posible papel en el desarrollo de nuevos antibióticos para combatir las infecciones bacterianas resistentes a los antibióticos.
Safety and Hazards
“3,5-Bis(dimethylamino)phenol” is classified under GHS07 and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Mecanismo De Acción
Target of Action
Similar compounds such as 4-dimethylamino phenol have been shown to interact with cytochrome aa 3, a terminal oxidative respiratory enzyme .
Mode of Action
It’s known that similar compounds can affect the oxidation state of iron in cytochrome aa 3, which plays a crucial role in cellular respiration .
Biochemical Pathways
Related compounds have been shown to influence the mitochondrial atp synthesis pathway by affecting the respiratory chain .
Pharmacokinetics
Similar compounds such as 4-dimethylamino phenol have been studied, and it was found that the intramuscular injection of 35 mg/kg in human volunteers resulted in a maximal measured methemoglobin concentration of 30% after 45 minutes .
Result of Action
It’s known that similar compounds can affect cellular respiration by interacting with cytochrome aa 3 .
Action Environment
It’s known that similar compounds exist in the environment as transformation products of ureic herbicides and may also be considered as derivatives of phenoxyherbicides .
Análisis Bioquímico
Biochemical Properties
3,5-Bis(dimethylamino)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of 3,5-Bis(dimethylamino)phenol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, 3,5-Bis(dimethylamino)phenol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. One of the key mechanisms involves the binding of 3,5-Bis(dimethylamino)phenol to the active site of enzymes, thereby altering their activity. This can result in either the inhibition or activation of metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Bis(dimethylamino)phenol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,5-Bis(dimethylamino)phenol remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of 3,5-Bis(dimethylamino)phenol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining the safe and effective use of 3,5-Bis(dimethylamino)phenol in various applications .
Metabolic Pathways
3,5-Bis(dimethylamino)phenol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can affect the levels of metabolites and influence metabolic flux. Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 3,5-Bis(dimethylamino)phenol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution patterns can significantly influence its biochemical activity and overall effects on cellular function .
Subcellular Localization
3,5-Bis(dimethylamino)phenol’s subcellular localization is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
3,5-bis(dimethylamino)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-11(2)8-5-9(12(3)4)7-10(13)6-8/h5-7,13H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBZONHGHSXYCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40776055 |
Source


|
| Record name | 3,5-Bis(dimethylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40776055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16857-98-0 |
Source


|
| Record name | 3,5-Bis(dimethylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40776055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

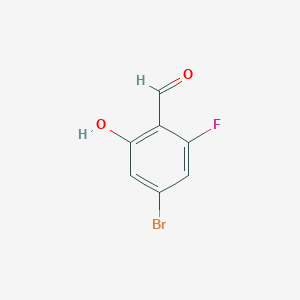
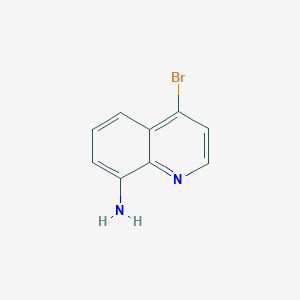


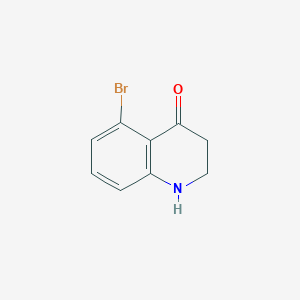
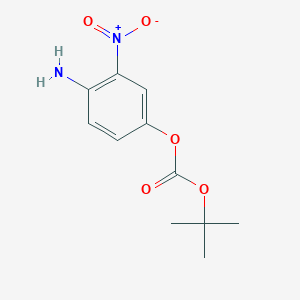

![2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide](/img/structure/B1375801.png)

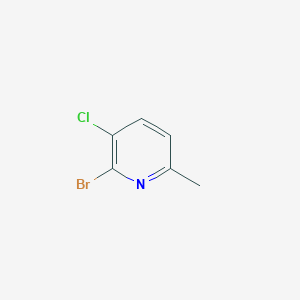
![3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine hydrochloride](/img/structure/B1375809.png)
![7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1375811.png)
